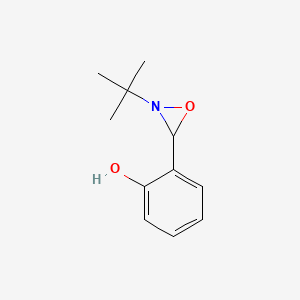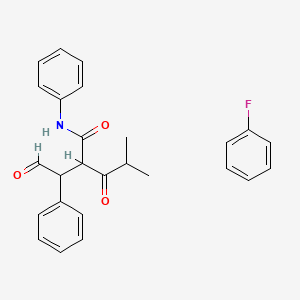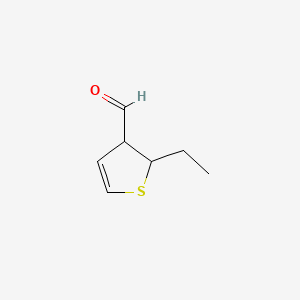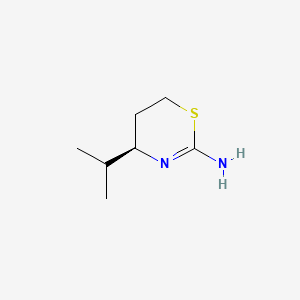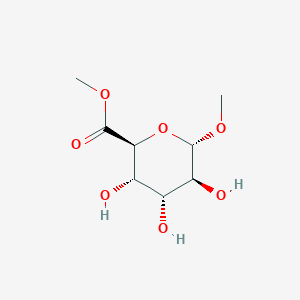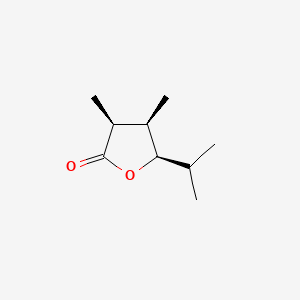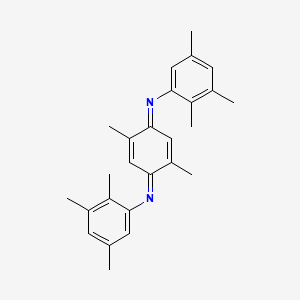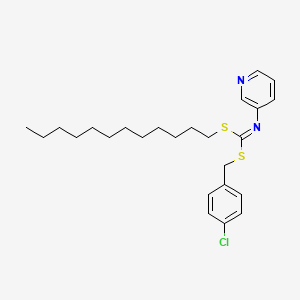
2,4-Bis(3,4-dimethoxyphenyl)-2,4-dimethylpentan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Bis(3,4-dimethoxyphenyl)-2,4-dimethylpentan-3-one is an organic compound characterized by its unique structure, which includes two 3,4-dimethoxyphenyl groups attached to a central pentan-3-one backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(3,4-dimethoxyphenyl)-2,4-dimethylpentan-3-one typically involves the use of aromatic ketones and aldehydes as starting materials. One common method involves the use of hexamethyldisilazane as a nitrogen source under microwave irradiation . This method is efficient and allows for the selective synthesis of the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar starting materials and reaction conditions as those used in laboratory settings. The use of microwave irradiation and specific catalysts can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Bis(3,4-dimethoxyphenyl)-2,4-dimethylpentan-3-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may produce alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2,4-Bis(3,4-dimethoxyphenyl)-2,4-dimethylpentan-3-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It may be investigated for its potential therapeutic properties and effects on various biological targets.
Industry: It can be used in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 2,4-Bis(3,4-dimethoxyphenyl)-2,4-dimethylpentan-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 2,4-Bis(3,4-dimethoxyphenyl)-2,4-dimethylpentan-3-one include:
Uniqueness
What sets this compound apart from these similar compounds is its specific structural configuration and the presence of the 3,4-dimethoxyphenyl groups. This unique structure can confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
824984-62-5 |
|---|---|
Molekularformel |
C23H30O5 |
Molekulargewicht |
386.5 g/mol |
IUPAC-Name |
2,4-bis(3,4-dimethoxyphenyl)-2,4-dimethylpentan-3-one |
InChI |
InChI=1S/C23H30O5/c1-22(2,15-9-11-17(25-5)19(13-15)27-7)21(24)23(3,4)16-10-12-18(26-6)20(14-16)28-8/h9-14H,1-8H3 |
InChI-Schlüssel |
XLVVHCJSWAWVRB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC(=C(C=C1)OC)OC)C(=O)C(C)(C)C2=CC(=C(C=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



